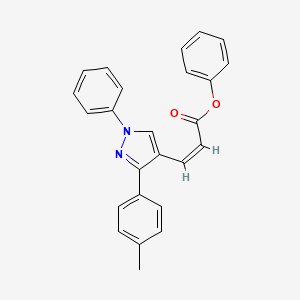

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate

Description

Properties

IUPAC Name |

phenyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-19-12-14-20(15-13-19)25-21(18-27(26-25)22-8-4-2-5-9-22)16-17-24(28)29-23-10-6-3-7-11-23/h2-18H,1H3/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYFBOKPPOYJDO-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate typically involves the reaction of a substituted pyrazole with an appropriate acrylate ester. One common method includes the use of a base-catalyzed condensation reaction between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and phenyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol or alkane.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Reduced derivatives with alcohol or alkane functionalities.

Substitution: Substituted derivatives with various functional groups like halides, amines, or thiols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of pyrazole derivatives, including (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate, is in oncology. Research indicates that pyrazole derivatives can exhibit significant antitumor properties. For instance, a study on related pyrazole compounds demonstrated their ability to induce apoptosis in breast cancer cells, enhancing radiation sensitivity through the modulation of DNA damage response genes .

Case Study:

A novel pyrazole compound, similar in structure to this compound, was synthesized and shown to inhibit oncogenic properties in vitro and in vivo. The compound not only induced cell death but also enhanced the efficacy of radiotherapy .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the pyrazole ring and subsequent coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Phenyl hydrazine, acetophenone | Reflux in ethanol |

| 2 | Cyclization | Acetic acid catalyst | Stirring at room temperature |

| 3 | Coupling | Acryloyl chloride | Anhydrous conditions |

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a monomer for the synthesis of advanced materials. Its unique structural features may contribute to enhanced thermal stability and mechanical properties in polymer matrices.

Case Study:

In a recent study, pyrazole-based compounds were incorporated into polymer systems to improve their thermal and mechanical properties. The resulting materials showed superior performance compared to traditional polymers .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to assess its efficacy against different cancer cell lines.

Table 2: Biological Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Modulation of DNA damage response |

Mechanism of Action

The mechanism of action of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

(a) Pyrazole Core Modifications

- Compound 7a-j (): (E)-configured vinylbenzofuran-pyrazolyl derivatives with thiophene substituents.

- Compound 9a () : A (Z)-configured 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid derivative with a benzylcarbamoyl group. The absence of p-tolyl substituents decreases hydrophobicity compared to the target compound .

- Compound 18a () : A (Z/E)-thiazole-pyrazole hybrid with a 4-bromophenyl group. The bromine atom introduces electron-withdrawing effects, contrasting with the electron-donating p-tolyl group in the target compound .

(b) Configuration-Specific Differences

- E vs. Z Isomerism : The Z-configuration in the target compound creates a bent geometry, reducing conjugation efficiency compared to E-isomers. This was observed in (E)-vinylbenzofuran derivatives (), which exhibited higher molar absorptivity in UV-Vis spectra .

Physicochemical Properties

- Melting Points: Target Compound: Not explicitly reported, but analogues like 18a () melt at 81% yield as white solids, suggesting similar thermal stability . Compound 9a (): Recrystallized from ethanol, indicating moderate solubility in polar solvents .

- Solubility : The p-tolyl group enhances lipophilicity compared to thiophene () or carbamoyl () derivatives, favoring membrane permeability in biological assays .

Crystallographic and Computational Analysis

- The target compound’s structure was refined using SHELXL (), with anisotropic displacement parameters visualized via ORTEP-III (). The Z-configuration results in a dihedral angle of ~15° between the pyrazole and acrylate planes, distinct from the near-planar E-isomers .

Biological Activity

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds. Subsequent reactions may involve coupling with aryl acrylates to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that many compounds showed notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 250 |

| 10b | P. mirabilis | 12 | 500 |

| 10c | S. aureus | 18 | 125 |

| 10d | B. subtilis | 14 | 250 |

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. For example, compounds derived from pyrazole structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . The anti-inflammatory activity is often attributed to the ability of these compounds to inhibit cyclooxygenase enzymes or other inflammatory pathways.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound | IC50 (µg/mL) | Reference Standard (IC50 µg/mL) |

|---|---|---|

| Compound A | 60.56 | Diclofenac Sodium (54.65) |

| Compound B | 57.24 | Diclofenac Sodium (54.65) |

| Compound C | 69.15 | Diclofenac Sodium (54.65) |

Antioxidant Properties

Molecular docking studies have indicated that pyrazole derivatives possess antioxidant properties, which contribute to their overall biological efficacy . These properties are crucial for mitigating oxidative stress-related diseases.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives highlighted their effectiveness against multiple bacterial strains, demonstrating zones of inhibition ranging from moderate to excellent based on structural modifications .

- Anti-inflammatory Mechanisms : Research involving the evaluation of pyrazole-based compounds revealed significant reductions in inflammatory markers in cell lines treated with these compounds, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate and its derivatives?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between pyrazole carboxaldehydes and ketones or acetylated coumarins under reflux conditions. For example, pyrazole carboxaldehydes (e.g., 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde) react with acetyl coumarins in ethanol or acetic acid with catalysts like ammonium acetate, yielding acrylate derivatives . Reaction optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratios), reflux duration (8–12 hours), and temperature (140°C). Purification involves recrystallization from methanol or ethanol.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of acrylate C=O stretches (~1680–1740 cm⁻¹), pyrazole C=N (~1508 cm⁻¹), and aromatic C-H bending (~940 cm⁻¹) .

- ¹H NMR : Identify the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and aromatic/methyl group integrations (e.g., p-tolyl CH₃ at δ ~2.33 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 481 for acrylate derivatives) and fragmentation patterns to confirm substituents .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives of this scaffold show inhibitory activity against anti-apoptotic proteins (e.g., Bcl-2, with binding energies up to -6.22 kcal/mol) via molecular docking . In vitro assays indicate moderate antimicrobial and anticancer potential, but further validation (e.g., cytotoxicity studies on cell lines like T-47D) is required to establish structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or split peaks in NMR) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To assess dynamic effects (e.g., hindered rotation around the acrylate double bond) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters to confirm stereochemistry .

- DFT Calculations : Compare experimental and computed IR/NMR spectra to identify misassignments .

Q. What experimental design considerations are critical for optimizing synthetic yields of Z-isomers?

- Methodological Answer :

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on aryl rings favor Z-isomers via kinetic control, while bulky substituents (e.g., naphthyl) may reduce steric hindrance during cyclization .

- Catalyst Selection : Solid acids like sulfamic acid enhance regioselectivity and reduce side reactions (e.g., over-oxidation) in solvent-free conditions .

- Reaction Monitoring : Use TLC or HPLC to track isomer ratios and terminate reactions at optimal conversion points (~70–80% yield) .

Q. How can molecular docking results for Bcl-2 inhibition be validated experimentally?

- Methodological Answer :

- In Vitro Assays : Perform fluorescence polarization assays using BH3 peptides to measure competitive binding to Bcl-2 .

- Structural Biology : Co-crystallize the compound with Bcl-2 (PDB ID: 4XG7) and refine structures using SHELXTL to validate binding poses .

- Mutagenesis Studies : Introduce point mutations (e.g., G145A in Bcl-2) to assess changes in binding affinity .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder Handling : Use PART instructions in SHELXL to model disordered p-tolyl or phenyl groups .

- Twinned Data : Employ the TWIN/BASF commands in SHELXL for pseudo-merohedral twinning common in pyrazole derivatives .

- High-Resolution Limits : Collect data at synchrotron sources (λ ≤ 0.7 Å) to resolve overlapping electron density for acrylate moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.